4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid
Description
4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid is a complex organic compound that features a benzoic acid core substituted with chloro, fluorophenyl, piperazinyl, and sulfonyl groups
Properties
IUPAC Name |
4-chloro-3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O4S/c18-15-6-1-12(17(22)23)11-16(15)26(24,25)21-9-7-20(8-10-21)14-4-2-13(19)3-5-14/h1-6,11H,7-10H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVBMUHGZGUTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Nucleophilic Substitution: A nucleophilic substitution reaction where 4-chlorobenzoic acid is reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Piperazine Introduction: The intermediate product is then reacted with 4-(4-fluorophenyl)piperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the molecule.
Substitution: The chloro and fluorophenyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
4-Chloro-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}benzoic acid, known as NSA02919, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a sulfonamide moiety linked to a piperazine ring and a chloro-substituted benzoic acid. The presence of the fluorophenyl group enhances its lipophilicity and biological activity.
Biological Activity Overview
The biological activity of NSA02919 has been investigated in various studies, revealing its potential as an anti-inflammatory and analgesic agent.
- NF-κB Activation : Studies have shown that NSA02919 can activate the NF-κB signaling pathway, which plays a crucial role in immune response and inflammation. The compound demonstrated sustained activation of NF-κB in response to lipopolysaccharide (LPS) stimulation in THP-1 human monocytic cells .
- Cytokine Release : In murine models, NSA02919 was found to enhance the release of immunostimulatory cytokines when used as a co-adjuvant with TLR-4 agonists, suggesting its role in modulating immune responses .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperazine and benzoic acid moieties can significantly impact the biological activity of the compound. For instance:
- Substitutions on the phenyl ring can enhance potency against specific targets.
- The sulfonamide group is critical for maintaining the compound's activity against various biological pathways .
Case Studies
- Anti-inflammatory Effects : In a study assessing various sulfamoyl benzamidothiazole derivatives, NSA02919 was noted for its ability to modulate inflammatory responses through NF-κB activation, leading to enhanced cytokine production in immune cells .
- Antimicrobial Activity : Preliminary data suggest that compounds related to NSA02919 exhibit antimicrobial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics .
Data Tables
| Activity | Assessed Model | Outcome |
|---|---|---|
| NF-κB Activation | THP-1 Cells | Sustained activation post-LPS exposure |
| Cytokine Release | Murine Models | Enhanced release with TLR-4 agonists |
| Antimicrobial Activity | Various Bacterial Strains | MIC values indicating significant activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
